molecular formula C8H7N3O2S B14554172 2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61959-13-5

2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14554172
CAS No.: 61959-13-5
M. Wt: 209.23 g/mol
InChI Key: NWZPMCJVXHQDAX-UHFFFAOYSA-N
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Description

2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that features a thiophene ring attached to a triazine-dione core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of both thiophene and triazine-dione moieties endows it with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the condensation of thiophene derivatives with triazine-dione precursors. One common method includes the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form thiophene-2-carbohydrazide. This intermediate is then cyclized with cyanogen bromide to yield the desired triazine-dione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and optimized reaction conditions can enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine-dione core can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carbohydrazide
  • 5-Bromothiophene-2-carbohydrazide
  • Thiophene-2-carboxaldehyde

Uniqueness

2-[(Thiophen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione stands out due to its combined thiophene and triazine-dione structure, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its analogs .

Properties

CAS No.

61959-13-5

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C8H7N3O2S/c12-7-4-9-11(8(13)10-7)5-6-2-1-3-14-6/h1-4H,5H2,(H,10,12,13)

InChI Key

NWZPMCJVXHQDAX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C(=O)NC(=O)C=N2

Origin of Product

United States

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